molecular formula C13H6F3IO B1324082 3-Iodo-3',4',5'-trifluorobenzophenone CAS No. 951888-48-5

3-Iodo-3',4',5'-trifluorobenzophenone

Cat. No.: B1324082
CAS No.: 951888-48-5
M. Wt: 362.08 g/mol
InChI Key: DEHJLXJCWINXBB-UHFFFAOYSA-N
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Description

3-Iodo-3',4',5'-trifluorobenzophenone (CAS: 951888-48-5) is a halogenated benzophenone derivative featuring an iodine atom at the 3-position of one aromatic ring and three fluorine atoms at the 3',4',5' positions of the second ring. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or building block for drug discovery, particularly in the development of radiolabeled probes or receptor-targeting molecules due to its iodine substituent . Its molecular formula is C₁₃H₆F₃IO, with a calculated molecular weight of 361.9 g/mol.

Properties

IUPAC Name

(3-iodophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3IO/c14-10-5-8(6-11(15)12(10)16)13(18)7-2-1-3-9(17)4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHJLXJCWINXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Iodo-3’,4’,5’-trifluorobenzophenone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Iodo-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Behavior

The molecular formula of 3-Iodo-3',4',5'-trifluorobenzophenone is C13H6F3IO. It features a benzophenone structure with iodine and fluorine substitutions that influence its reactivity and interactions with other molecules. The compound can undergo several chemical reactions, including:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : It can be oxidized to form ketones or reduced to alcohols.
  • Coupling Reactions : Participates in cross-coupling reactions like Suzuki or Heck reactions to synthesize complex organic molecules .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for the development of new compounds with desired biological activities. For instance, it has been utilized in synthesizing functionalized poly(ether ether ketone) through nucleophilic aromatic substitution, demonstrating its versatility in creating polymers with tailored properties .

Biological Studies

The compound is valuable in biological research due to its ability to form stable complexes with biological molecules. It can be employed in studies focusing on enzyme inhibition and protein-ligand interactions. For example, research has indicated that halogenated benzophenones can act as potent inhibitors of certain enzymes, which could lead to the development of new therapeutic agents .

Material Science

In material science, this compound is used to produce specialty chemicals and materials with unique properties. Its application in creating polymers that exhibit enhanced thermal stability and solubility has been documented, making it suitable for high-performance applications .

Case Study 1: Functionalized Poly(ether ether ketone)

A study focused on the synthesis of functionalized poly(ether ether ketone) using this compound demonstrated its effectiveness in creating semi-crystalline materials with solubility in various organic solvents. The research highlighted the nucleophilic aromatic substitution method as a key technique for modifying the compound's properties .

Case Study 2: Enzyme Inhibition

Another significant study investigated the enzyme inhibition properties of halogenated benzophenones, including this compound. The findings revealed that this compound could effectively inhibit specific enzymes linked to various diseases, suggesting its potential as a lead compound in drug development .

Mechanism of Action

The mechanism by which 3-Iodo-3’,4’,5’-trifluorobenzophenone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between 3-Iodo-3',4',5'-trifluorobenzophenone and related benzophenone derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C)
This compound 951888-48-5 C₁₃H₆F₃IO 361.9 I (3), F (3',4',5') Not reported
3-Chloro-3',5'-difluorobenzophenone 746651-98-9 C₁₃H₇ClF₂O 252.64 Cl (3), F (3',5') Not reported
4-Acetoxy-3',4',5'-trifluorobenzophenone 890100-39-7 C₁₅H₉F₃O₃ 294.23 OAc (4), F (3',4',5') Not reported
3-Iodo-3'-nitrodiphenyl Not available C₁₂H₇INO₂ 324.1 I (3), NO₂ (3') 96–97

Key Observations :

  • Halogen Effects: The iodine substituent in this compound contributes to its high molecular weight (361.9 g/mol) compared to chloro (252.64 g/mol) or acetoxy (294.23 g/mol) analogs. Iodine’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter electronic effects in reactions .
  • This contrasts with 3-Chloro-3',5'-difluorobenzophenone, which has fewer fluorine atoms and a less electronegative chlorine substituent .

Physical Properties and Stability

  • Melting Points: While direct data for this compound are unavailable, the structurally related 3-Iodo-3'-nitrodiphenyl (96–97°C) suggests that iodo-substituted aromatics may exhibit higher melting points than chloro or acetoxy derivatives due to stronger van der Waals forces .
  • Solubility: The trifluorinated ring likely reduces solubility in polar solvents compared to non-fluorinated analogs. However, iodine’s polarizability may enhance solubility in organic solvents like DMF or THF .

Research and Industrial Relevance

  • Pharmaceutical Synthesis: this compound is supplied by Hubei Guoyunfurui Technology Co., Ltd., a partner of the China National Institutes for Food and Drug Control. Its trifluorinated structure aligns with trends in drug design, where fluorine enhances metabolic stability and bioavailability .
  • Comparison to Chloro Derivatives: 3-Chloro-3',5'-difluorobenzophenone (CAS: 746651-98-9) is lighter and less lipophilic but may serve as a cheaper intermediate for non-radiolabeled applications .

Biological Activity

3-Iodo-3',4',5'-trifluorobenzophenone is a synthetic compound that has gained attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of iodine and trifluoromethyl groups, which can significantly influence its reactivity and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C13H6F3I
  • Molecular Weight : 348.09 g/mol
  • Melting Point : Not explicitly stated in the sources but generally falls within the range of similar compounds.
  • Solubility : Soluble in organic solvents such as DMSO and acetone.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom can facilitate halogen bonding, enhancing binding affinity to target sites. The trifluoromethyl groups may also contribute to lipophilicity, allowing for better membrane penetration.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of halogenated compounds, including derivatives of benzophenone. For instance, a study highlighted that compounds with similar structures exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 37 to 124 μg/mL against Candida albicans .

Anticancer Activity

Research indicates that halogenated benzophenones can inhibit cancer cell proliferation. A study on structurally related compounds showed varying antiproliferative effects against different cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The IC50 values reported for these compounds ranged from 2.92 to 4.38 μM . This suggests that this compound may possess similar anticancer properties.

Antioxidant Activity

The antioxidant potential of halogenated compounds has been well-documented. Compounds with trifluoromethyl groups often exhibit enhanced radical scavenging activities due to their ability to stabilize free radicals. In comparative studies, compounds with similar structures showed EC50 values ranging from 19 to 31 μg/mL for antioxidant activity .

Case Studies

StudyCompoundBiological ActivityFindings
This compoundAntimicrobialMIC against Candida albicans: 37-124 μg/mL
Similar benzophenone derivativesAnticancerIC50 against HepG2: 2.92-4.38 μM
Trifluoromethyl derivativesAntioxidantEC50: 19-31 μg/mL

Q & A

Q. What are the established synthetic routes for 3-Iodo-3',4',5'-trifluorobenzophenone, and how can fluorination/iodination steps be optimized?

  • Methodological Answer: While direct synthesis protocols are scarce, fluorinated benzophenones are typically synthesized via halogen exchange, Friedel-Crafts acylation, or Grignard reactions. For example, continuous flow microreactor systems (e.g., T-micromixers and falling film reactors) enable precise control over exothermic Grignard reactions and CO₂ carboxylation steps, as demonstrated for 2,4,5-trifluorobenzoic acid . Iodination may involve Ullmann coupling or electrophilic substitution using iodine monochloride (ICl), with fluorinated aromatic rings requiring careful optimization of reaction temperatures and catalysts to avoid defluorination.

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer: Key techniques include:
  • ¹⁹F NMR : To resolve fluorine environments and confirm substitution patterns.
  • X-ray crystallography : To determine steric effects from fluorine/iodine substituents and bond angles (e.g., steric crowding observed in fluorinated phosphorus analogs ).
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., PubChem lists 236.19 g/mol for 3,4,5-trifluorobenzophenone; iodinated derivatives require adjustment for iodine's mass ).

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer: Fluorine's electronegativity enhances thermal stability and reduces solubility in polar solvents. For 4,4'-difluorobenzophenone analogs, melting points exceed 100°C, and logP values suggest hydrophobicity. Solubility can be improved using fluorophilic solvents (e.g., hexafluoroisopropanol) or via co-crystallization with crown ethers .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine/iodine substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer: The iodine atom serves as a superior leaving group compared to chlorine, enabling efficient palladium-catalyzed couplings. However, steric hindrance from trifluoromethyl groups may slow transmetallation. To mitigate this, use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Monitor defluorination risks via ¹⁹F NMR .

Q. What strategies resolve overlapping signals in ¹H/¹⁹F NMR spectra caused by fluorine-iodine coupling?

  • Methodological Answer: Apply 2D NMR techniques (e.g., HSQC, HMBC) to decouple overlapping signals. For example, J-coupling between fluorine and iodine (²J ~ 50 Hz) can split peaks; isotopic labeling (e.g., ¹³C) or low-temperature NMR may enhance resolution. Computational tools (DFT) can predict coupling constants for assignment .

Q. How can computational modeling (DFT/MD) predict regioselectivity in electrophilic substitutions?

  • Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to identify electron-rich sites for substitution. For this compound, iodine's inductive effect deactivates the ring, directing electrophiles to less fluorinated positions. Molecular dynamics (MD) simulations further assess solvent effects on transition states .

Q. What are the challenges in crystallizing this compound, and how can co-crystallization agents help?

  • Methodological Answer: Fluorine's low polarizability and iodine's size complicate crystal packing. Use co-crystallization with π-acceptors (e.g., 1,3,5-triiodotrifluorobenzene) or ionic liquids to stabilize lattice structures. Single-crystal X-ray diffraction requires slow evaporation from dichloromethane/hexane mixtures .

Q. How do solvent polarity and temperature affect its reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr by stabilizing transition states. At 60–80°C, fluorine acts as a leaving group in strongly basic conditions (e.g., KHMDS), while iodine remains inert. Kinetic studies using HPLC can quantify substitution rates .

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